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Compound of Interest

Compound Name: Acetaldehyde oxime

Cat. No.: B7798966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

acetaldehyde oxime, a molecule of interest in various chemical and pharmaceutical contexts.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison.

Furthermore, detailed experimental protocols for acquiring these spectra are provided,

alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for acetaldehyde
oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Acetaldehyde Oxime
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Chemical Shift (δ)
ppm

Multiplicity Assignment Solvent

9.0 Singlet N-OH CDCl₃

7.456 Quartet CH CDCl₃

6.841 Quartet CH CDCl₃

1.888 Doublet CH₃ CDCl₃

1.865 Doublet CH₃ CDCl₃

7.516 Not specified H8 D₂O

1.839 Not specified H5, H6, H7 D₂O

Note: Acetaldehyde oxime exists as a mixture of (E) and (Z) isomers, which can lead to

distinct signals for the same proton in different isomeric forms. The presence of multiple signals

for the CH and CH₃ groups in CDCl₃ is indicative of this isomerism. The broad singlet for the N-

OH proton is characteristic and its chemical shift can be concentration and solvent dependent.

[1]

Table 2: ¹³C NMR Spectroscopic Data for Acetaldehyde Oxime

Chemical Shift (δ) ppm Assignment Solvent

154.087 C=N D₂O

17.144 CH₃ D₂O

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Acetaldehyde Oxime
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Oxime (-NOH)

~2930 C-H stretch Methyl (-CH₃)

1680 - 1600 C=N stretch Imine

960 - 930 N-O stretch Oxime (-NOH)

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Acetaldehyde Oxime

m/z Ion

59 [M]⁺ (Molecular Ion)

Note: The molecular weight of acetaldehyde oxime (C₂H₅NO) is 59.07 g/mol .[2][3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of acetaldehyde
oxime.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of acetaldehyde oxime for

structural elucidation.

Materials:

Acetaldehyde oxime sample

Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)

5 mm NMR tubes
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Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of acetaldehyde oxime.[4]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or D₂O) in

a small vial.[4]

Vortex the mixture until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[4]

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).
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Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H NMR in CDCl₃) or an internal standard like Tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in acetaldehyde oxime.

Method 1: Thin Film (for liquid or low-melting solid samples)

Materials:

Acetaldehyde oxime sample

Salt plates (NaCl or KBr)

Volatile solvent (e.g., methylene chloride)

Pipette

FTIR spectrometer

Procedure:

Sample Preparation:
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If the sample is a low-melting solid, gently warm it to a liquid state.

Place one to two drops of the liquid acetaldehyde oxime onto the center of a clean, dry

salt plate.[5]

If using a solvent, dissolve a small amount (5-10 mg) of acetaldehyde oxime in a few

drops of a volatile solvent like methylene chloride.[6] Apply a drop of this solution to a salt

plate and allow the solvent to evaporate, leaving a thin film of the compound.[6][7]

Place a second salt plate on top and gently rotate to create a thin, uniform film.[5][7]

Data Acquisition:

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Method 2: KBr Pellet (for solid samples)

Materials:

Acetaldehyde oxime sample

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation:

Thoroughly dry the KBr to remove any moisture.
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In a mortar, grind 1-2 mg of acetaldehyde oxime with approximately 100-200 mg of dry

KBr.[1]

The mixture should be a fine, homogeneous powder.

Place the powder into the collar of a pellet press and apply pressure (typically 7-10 tons)

for several minutes to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of acetaldehyde
oxime.

Materials:

Acetaldehyde oxime sample

Volatile solvent (e.g., methanol or ethyl acetate)

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of acetaldehyde oxime (e.g., 1 mg/mL) in a volatile solvent.

Instrument Setup (General Parameters):
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Gas Chromatograph (GC):

Injector Temperature: 250 °C.

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes,

then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.

Injection Volume: 1 µL.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Acquisition and Analysis:

Inject the sample into the GC-MS.

The instrument will separate the components of the sample in the GC column and then

ionize and detect them in the MS.

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like acetaldehyde oxime.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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